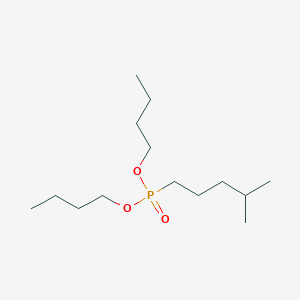
Hexacos-5-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexacos-5-ene, also known as 5,6-Benzo-4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]this compound, is a complex organic compound with the molecular formula C22H36N2O6. It is often used as a model ligand in various scientific studies, particularly in the field of coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexacos-5-ene involves multiple steps, often exceeding 15 stages. The process is designed to push most difunctional intermediates to quantitative completion, minimizing purification steps. A notable feature of the synthesis is the use of a large-scale ring-closing metathesis (RCM) macrocyclization method, which is useful on industrial scales .
Industrial Production Methods
Industrial production of this compound is scalable and customizable. The synthesis can be performed by a single worker, requiring only four major purification steps. These steps include the separation of diastereomers on a large scale and two chromatographic separations late in the synthesis .
Chemical Reactions Analysis
Types of Reactions
Hexacos-5-ene undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) and nucleophiles (OH-, NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Hexacos-5-ene has a wide range of scientific research applications, including:
Biology: Studied for its coordination environment and redox properties in various biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool in medical imaging.
Industry: Utilized in the development of sensors and other industrial applications.
Mechanism of Action
The mechanism of action of Hexacos-5-ene involves its ability to form stable complexes with metal ions. This is achieved through its multiple oxygen and nitrogen atoms, which act as coordination sites. The compound’s unique structure allows it to interact with various molecular targets and pathways, making it a valuable tool in scientific research .
Comparison with Similar Compounds
Similar Compounds
Kryptofix 222B: Another complex organic compound used as a ligand in coordination chemistry.
Crown Ethers: A class of compounds known for their ability to form stable complexes with metal ions.
Uniqueness
Hexacos-5-ene is unique due to its specific structure, which includes multiple oxygen and nitrogen atoms arranged in a bicyclic framework. This structure provides it with exceptional stability and versatility in forming complexes with a wide range of metal ions .
Properties
CAS No. |
180251-50-7 |
|---|---|
Molecular Formula |
C26H52 |
Molecular Weight |
364.7 g/mol |
IUPAC Name |
hexacos-5-ene |
InChI |
InChI=1S/C26H52/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2/h9,11H,3-8,10,12-26H2,1-2H3 |
InChI Key |
IDYZHQKLXNXFTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC=CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3'-[Disulfanediylbis(methylene)]bis(7,7-dimethylbicyclo[4.1.0]hept-3-ene)](/img/structure/B14266750.png)
![3-[(2-Methylpropyl)sulfanyl]prop-1-yne](/img/structure/B14266759.png)
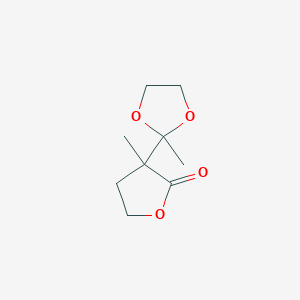
![N-[3-(4-chloroanilino)-1-phenylpropylidene]hydroxylamine](/img/structure/B14266773.png)
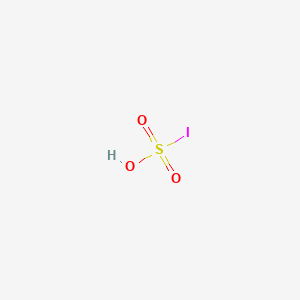
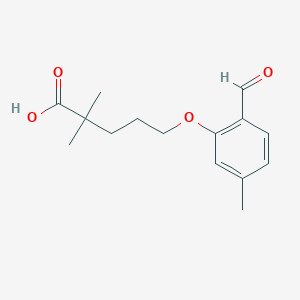

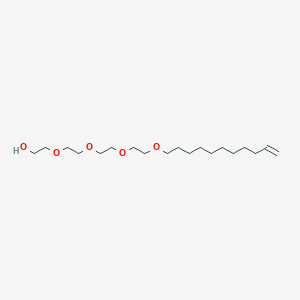
![3-{3-Methoxy-4-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-en-1-ol](/img/structure/B14266798.png)
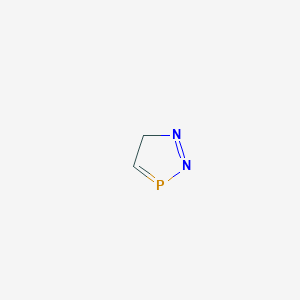
![1-[(7-Bromoheptyl)oxy]-4-nitrobenzene](/img/structure/B14266804.png)
![(3S)-1-[(S)-Benzenesulfinyl]hex-1-en-3-ol](/img/structure/B14266808.png)
